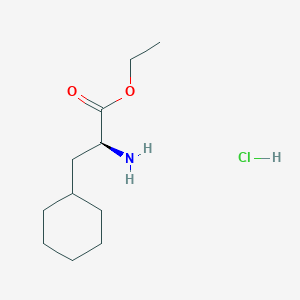

盐酸(2S)-2-氨基-3-环己基丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structures. For instance, the synthesis of a functionalized cyclohexene skeleton is described, which shares the cyclohexyl motif present in ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . The papers also mention other ethyl ester compounds with amino groups and various substitutions on the aromatic rings, indicating a broad interest in the synthesis and characterization of such compounds .

Synthesis Analysis

The synthesis of related compounds involves strategic methods such as ring-closing metathesis and diastereoselective Grignard reactions, which could potentially be adapted for the synthesis of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . The use of L-serine as a starting material for the synthesis of a cyclohexene derivative suggests that amino acids could serve as precursors for the synthesis of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride as well .

Molecular Structure Analysis

While the exact molecular structure of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is not discussed, the papers provide insights into the structural analysis of similar compounds. For example, the use of X-ray crystallography and NMR studies to determine the absolute configurations and tautomeric forms of the compounds could be relevant for analyzing the molecular structure of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .

Chemical Reactions Analysis

The papers describe various chemical reactions, including the preparation of ethyl esters and their subsequent reactions to form different heterocyclic compounds . These reactions demonstrate the reactivity of the amino and ester groups, which are also present in ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. The deprotection of certain groups to yield free amino compounds is another reaction that could be relevant to the chemical behavior of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride can be inferred from the properties of similar compounds discussed in the papers. For instance, the crystalline structure, lattice constants, and hydrogen bonding patterns of ethyl esters with amino groups are detailed, which could provide a basis for understanding the properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . Spectrometric techniques such as IR, UV, and NMR are used for characterization, which would also be applicable for analyzing the physical and chemical properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .

科学研究应用

早产治疗药理特征

盐酸乙基-4-{反式-4-[[(2S)-2-羟基-3-{4-羟基-3-[(甲磺酰基)氨基]苯氧基}丙基)氨基]环己基}苯甲酸酯,盐酸乙基(2S)-2-氨基-3-环己基丙酸乙酯的衍生物,已被证明是一种有效且选择性的 β3-肾上腺素受体激动剂。该化合物在哺乳动物早产治疗中显示出潜在的治疗用途,可抑制人近足月肌层带的自发收缩和催产素诱导的细胞内 Ca2+ 动员 (Croci 等,2007).

与盐酸羟胺反应

涉及盐酸羟胺和乙基 3-芳酰-1-氰基-4-羟基-2,4,6-三芳基环己烷羧酸酯(与盐酸乙基 (2S)-2-氨基-3-环己基丙酸乙酯相关)的反应,通过串联开环和肟化过程生成特定的化合物。使用核磁共振和 X 射线技术研究了这些产物的结构构象 (Saravanan 等,2007).

晶体堆积研究

一项针对结构与盐酸乙基 (2S)-2-氨基-3-环己基丙酸乙酯相似的乙基 (Z)-2-氰基-3-[(4-烷氧基苯基)氨基]丙-2-烯酸酯的研究,重点关注晶体堆积相互作用。这项研究揭示了不寻常的 N⋯π 和 O⋯π 相互作用,而不是直接氢键,提供了对晶体形式中分子排列的见解 (Zhang 等,2011).

席夫碱和曼尼希碱的合成

与盐酸乙基 (2S)-2-氨基-3-环己基丙酸乙酯结构相似的盐酸乙基亚胺被用于合成靛红衍生物的席夫碱和曼尼希碱。这些碱在各种化学合成工艺中具有潜在应用,其结构已通过红外、核磁共振数据和元素分析得到证实 (Bekircan 和 Bektaş,2008).

药理用途的对映选择性合成

一项研究描述了从对映体富集的乙基 3-环己基-2,3-二羟基丙酸酯(与盐酸乙基 (2S)-2-氨基-3-环己基丙酸乙酯密切相关)开始的对映选择性合成化合物。该过程涉及直接制备硫酸盐,可能对药理活性化合物的合成有用 (Alonso 等,2005).

作用机制

Target of Action

The primary target of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is Glutathione S-transferase P . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds .

Mode of Action

Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride acts as an analog inhibitor of Glutathione S-transferase P1-1 . It interacts with this enzyme intracellularly and influences the MAPK signaling pathway by activating ERK2 . This interaction and subsequent activation lead to changes in cellular processes, including cell growth and differentiation .

Biochemical Pathways

The compound affects the glutathione metabolism pathway . By inhibiting Glutathione S-transferase P1-1, it can alter the normal function of this pathway, leading to downstream effects on cellular detoxification processes . The exact downstream effects would depend on the specific cellular context and the presence of other interacting molecules.

Pharmacokinetics

Similar compounds are known to be rapidly metabolized in humans to naturally occurring dietary components . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Glutathione S-transferase P1-1 and the subsequent changes in the MAPK signaling pathway . These effects can include changes in cell growth and differentiation, potentially influencing various physiological processes .

未来方向

The future directions for research on “ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride” could include further investigation into its synthesis, structural analysis, and potential applications. This could involve exploring its potential biological activity or its use in the synthesis of other compounds .

属性

IUPAC Name |

ethyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDHNGKVNHBPTE-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1CCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)

![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)

![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)

![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)